molecular formula C17H26N2O3 B499279 N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide

N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide

Cat. No.: B499279
M. Wt: 306.4g/mol
InChI Key: KARXVMFCSRHWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a tert-butyl group, a cyclopropylamino group, and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide typically involves the reaction of tert-butylamine with 4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing its stability, while the cyclopropylamino group contributes to its biological activity by facilitating interactions with molecular targets .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4g/mol

IUPAC Name

N-tert-butyl-2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)19-16(20)11-22-14-8-5-12(9-15(14)21-4)10-18-13-6-7-13/h5,8-9,13,18H,6-7,10-11H2,1-4H3,(H,19,20)

InChI Key

KARXVMFCSRHWIG-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2CC2)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2CC2)OC

Origin of Product

United States

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